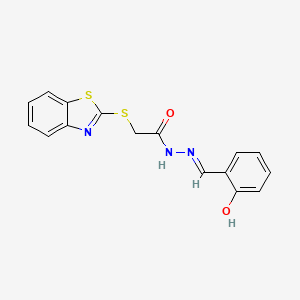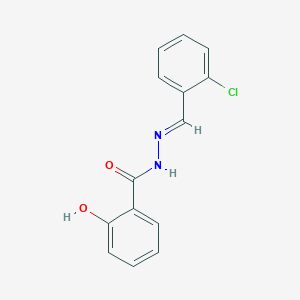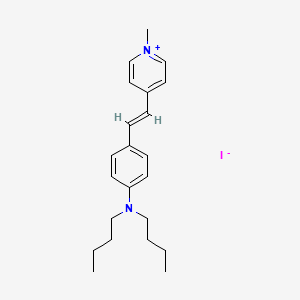![molecular formula C21H20O2S B11943993 [(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
[(1-Benzyl-2-phenylethyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Bencil-2-feniletil)sulfonil]benceno es un compuesto orgánico que presenta un grupo sulfonilo unido a un anillo de benceno. Este compuesto forma parte de una clase más amplia de compuestos aromáticos que contienen sulfonilo, que son conocidos por sus diversas aplicaciones en varios campos, incluyendo los farmacéuticos, agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1-Bencil-2-feniletil)sulfonil]benceno típicamente implica la sulfonilación de un derivado del benceno. Un método común es la reacción de la bencil feniletil sulfona con benceno en presencia de un catalizador ácido fuerte, como el ácido sulfúrico. Las condiciones de reacción a menudo requieren temperaturas elevadas y tiempos de reacción prolongados para garantizar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de [(1-Bencil-2-feniletil)sulfonil]benceno puede implicar reactores de flujo continuo para optimizar la eficiencia de la reacción y el rendimiento. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar significativamente la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
[(1-Bencil-2-feniletil)sulfonil]benceno sufre varias reacciones químicas, incluyendo:
Oxidación: El grupo sulfonilo puede oxidarse para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo de benceno, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución aromática electrófila típicamente requieren ácidos fuertes como el ácido sulfúrico o ácidos de Lewis como el cloruro de aluminio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de sulfona, sulfuros y varios compuestos de benceno sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
[(1-Bencil-2-feniletil)sulfonil]benceno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y resinas, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de [(1-Bencil-2-feniletil)sulfonil]benceno implica su interacción con varios objetivos moleculares. El grupo sulfonilo puede participar en enlaces de hidrógeno y otras interacciones no covalentes, que pueden influir en la actividad biológica del compuesto. El anillo de benceno proporciona un sistema aromático estable que puede sufrir varias modificaciones químicas, mejorando la versatilidad del compuesto en diferentes aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
- [(1-Feniletil)sulfonil]benceno
- [(2-Feniletil)sulfonil]benceno
- [(1-Bencil-2-feniletil)sulfonil]tolueno
Unicidad
[(1-Bencil-2-feniletil)sulfonil]benceno es único debido a su disposición estructural específica, que combina la estabilidad del anillo de benceno con la reactividad del grupo sulfonilo. Esta combinación permite una amplia gama de reacciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso tanto en entornos de investigación como industriales.
Propiedades
Fórmula molecular |
C21H20O2S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)-3-phenylpropyl]benzene |
InChI |
InChI=1S/C21H20O2S/c22-24(23,20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clave InChI |
AYNNBKOPYXKXRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)



![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)






![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
